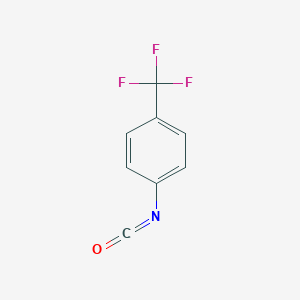

4-(Trifluoromethyl)phenyl isocyanate

Descripción

Contextualizing the Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules is a cornerstone strategy in modern chemistry, profoundly influencing a compound's physical, chemical, and biological properties. mdpi.comnih.gov The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, conferring exceptional thermal and metabolic stability to fluorinated compounds. mdpi.com The trifluoromethyl (-CF3) group, in particular, is highly valued in medicinal chemistry and materials science. mdpi.comnih.gov Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically enhance the efficacy of pharmaceuticals by improving factors like membrane permeability and binding affinity to biological targets. mdpi.comprinceton.edu It is estimated that approximately 20% of all pharmaceutical drugs contain fluorine, a testament to its impact. researchgate.net Beyond medicine, fluorinated compounds are integral to the development of advanced materials, including polymers with superior chemical resistance and thermal stability, and agrochemicals with enhanced performance. mdpi.com

Overview of Isocyanates in Organic Synthesis and Industrial Applications

Isocyanates are a class of organic compounds defined by the highly reactive functional group -N=C=O. nih.gov This group serves as a potent electrophile, readily reacting with a wide array of nucleophiles, most notably alcohols and amines, to form carbamates (urethanes) and urea (B33335) derivatives, respectively. nih.gov This reactivity is the foundation of the global polyurethane industry. Diisocyanates and polyisocyanates are key monomers in the production of a vast range of polyurethane materials, including flexible and rigid foams, high-performance coatings, adhesives, and elastomers. rsc.org In the realm of fine chemical synthesis, monofunctional isocyanates are versatile intermediates. They are crucial building blocks for creating complex molecules in the pharmaceutical and agrochemical sectors, where the formation of urea and carbamate (B1207046) linkages is a common strategy in drug design and the synthesis of bioactive compounds. ontosight.ai The traditional synthesis of isocyanates involves the use of phosgene (B1210022), a highly toxic reagent, which has spurred research into safer, non-phosgene production routes. ontosight.ai

Specific Academic Relevance of 4-(Trifluoromethyl)phenyl Isocyanate as a Building Block

This compound has emerged as a particularly valuable building block in academic research due to its unique combination of a reactive isocyanate handle and a trifluoromethylated aromatic ring. This structure allows for its incorporation into larger, more complex molecules, thereby imparting the beneficial properties of the -CF3 group.

Detailed research findings have demonstrated its utility in several specialized areas:

Synthesis of Chemosensors: The compound is a key reagent in the synthesis of advanced sensor molecules. It has been successfully used to construct fluorescent photoinduced electron transfer (PET) chemosensors. sigmaaldrich.comsigmaaldrich.com

Anion Recognition: Researchers have utilized this compound to create sophisticated anion sensors. Specific examples include its role in synthesizing an amidourea-based sensor, 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]iso-quinoline-1,3-dione, and various 1,8-naphthalimide-based colorimetric and fluorescent sensors for anions. sigmaaldrich.comsigmaaldrich.com The trifluoromethyl group in these sensors can modulate the electronic properties and acidity of the urea protons, enhancing the selectivity and binding affinity for specific anions.

The incorporation of the 4-(trifluoromethyl)phenyl moiety via the isocyanate's reactivity allows for the precise tuning of the electronic and physical properties of the final products, making it a strategic choice for developing materials with tailored functions.

Below is a data table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 1548-13-6 |

| Molecular Formula | C₈H₄F₃NO |

| Molecular Weight | 187.12 g/mol |

| Appearance | Clear colorless liquid |

| Boiling Point | 58-59 °C at 10 mmHg |

| Density | 1.31 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.474 |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.comalfachemch.com

Historical Development and Evolution of Research on Aryl Isocyanates with Trifluoromethyl Groups

The development of aryl isocyanates bearing trifluoromethyl groups is intrinsically linked to the broader advancements in organofluorine chemistry. While isocyanates were first synthesized in the mid-19th century, the journey to trifluoromethylated aryl variants began much later. A critical milestone was the development of practical methods for producing trifluoromethyl arenes in the 1930s and 1940s. beilstein-journals.org These early processes, often involving chlorination of a methylarene followed by reaction with fluorinating agents like antimony trifluoride (SbF₃), made the necessary precursors more accessible for further chemical exploration. beilstein-journals.org

Pioneering work by chemists like Sheppard in the 1960s on the synthesis of compounds such as phenylsulfur pentafluoride, while not directly involving isocyanates, expanded the toolkit and understanding of how to introduce complex fluorine-containing groups onto aromatic rings. beilstein-journals.org The synthesis of this compound itself relies on the phosgenation of the corresponding amine, 4-(trifluoromethyl)aniline (B29031). The availability of this aniline (B41778) precursor was the key step enabling the exploration of its isocyanate derivative.

Early research focused on the fundamental synthesis and reactivity of these compounds. However, as the unique benefits of the trifluoromethyl group became more appreciated in medicinal and materials chemistry from the late 20th century onwards, the academic and industrial interest in using building blocks like this compound grew substantially. mdpi.com The evolution of research has shifted from simple synthesis to the strategic use of this compound to create highly functional molecules, such as the specialized chemosensors and bioactive compounds seen in contemporary research. sigmaaldrich.commdpi.com The development of more sophisticated trifluoromethylation reagents and palladium-catalyzed cross-coupling reactions has further broadened the scope and ease of creating complex fluorinated aromatics, indirectly fueling the innovative applications of their isocyanate derivatives. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-isocyanato-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTWVDCKDWZCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935067 | |

| Record name | 1-Isocyanato-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-13-6 | |

| Record name | 4-(Trifluoromethyl)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1548-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha-Trifluoro-p-tolyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isocyanato-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-p-tolyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Trifluoromethyl Phenyl Isocyanate

Classical and Modern Synthetic Routes

The conversion of 4-(trifluoromethyl)aniline (B29031) to its corresponding isocyanate is a pivotal transformation in organic synthesis. This section details the established methods utilizing phosgene (B1210022) and its safer solid surrogate, triphosgene, as well as innovative, greener alternatives.

Phosgene and Triphosgene-Mediated Syntheses from Anilines

The reaction of primary anilines with phosgene or its derivatives is a well-established and widely used method for the industrial production of isocyanates.

A common route involves the reaction of 4-(trifluoromethyl)aniline with phosgene. A safer alternative to the highly toxic and gaseous phosgene is the use of its solid, crystalline equivalent, triphosgene (bis(trichloromethyl) carbonate). Triphosgene is considered easier and safer to handle, transport, and store. The reaction with anilines proceeds with high selectivity, often not requiring the protection of other functional groups, to directly yield the desired isocyanate.

For the synthesis of the related compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a process has been detailed where 4-chloro-3-(trifluoromethyl)aniline is reacted with triphosgene in the presence of a catalyst. googleapis.com This reaction is a crucial step in the synthesis of the anticancer drug sorafenib. google.com

The efficiency of the triphosgene-mediated synthesis of isocyanates can be significantly influenced by the reaction conditions and the choice of catalyst. In the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, catalysts such as N,N-dimethylformamide (DMF), pyridine (B92270), or 4-dimethylaminopyridine (DMAP) are employed, with the catalyst mass being 1-2% of the starting aniline (B41778). googleapis.com The molar ratio of triphosgene to the aniline derivative is typically in the range of 0.38-0.42:1. googleapis.com

The reaction is often carried out in a suitable organic solvent, such as dioxane. The process involves dissolving triphosgene and the catalyst in the solvent, followed by the dropwise addition of the aniline derivative solution at a controlled temperature, for instance, -5 °C. googleapis.com After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours to ensure complete conversion. googleapis.com

| Parameter | Optimized Condition |

| Catalyst | DMF, Pyridine, or DMAP |

| Catalyst Loading | 1-2% (by mass of aniline) |

| Triphosgene:Aniline Molar Ratio | 0.38-0.42 : 1 |

| Solvent | Dioxane |

| Initial Temperature | -5 °C |

| Reaction Temperature | Reflux |

| Reaction Time | 3-5 hours |

The proposed mechanism for the reaction of a primary amine with triphosgene generally involves the initial formation of an isocyanate intermediate through nucleophilic addition of the amine to the triphosgene. researchgate.net

Non-Phosgene Approaches and Green Chemistry Considerations

The inherent hazards associated with phosgene have spurred research into alternative, "greener" synthetic routes to isocyanates. These methods aim to reduce the use of toxic reagents and minimize waste generation.

A notable non-phosgene approach involves the use of 3-substituted-1,4,2-dioxazol-5-ones as isocyanate surrogates. This method has been successfully applied in the synthesis of sorafenib, a drug that contains the 4-chloro-3-(trifluoromethyl)phenyl urea (B33335) moiety. In this synthesis, 3-(4-chloro-3-(trifluoromethyl)phenyl)-1,4,2-dioxazol-5-one is reacted with 4-(4-aminophenoxy)-N-methylpicolinamide. This reaction proceeds under mild conditions to generate the desired unsymmetrical diarylurea in good yield (86%), effectively demonstrating the utility of the dioxazolone as a phosgene-free route to the isocyanate functionality.

This methodology offers a significant advantage by avoiding the direct handling of toxic isocyanates. The in situ generation of the isocyanate from the dioxazolone precursor under the reaction conditions provides a safer and more convenient synthetic strategy.

To quantitatively assess the environmental impact of different synthetic routes, green chemistry metrics such as atom economy and the Environmental Factor (E-factor) are employed.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has an atom economy of 100%.

E-Factor: Introduced by Roger Sheldon, the E-factor is defined as the total mass of waste produced per unit of product. A lower E-factor indicates a more environmentally friendly process. wikipedia.orgresearchgate.net

3 R-NH₂ + (Cl₃CO)₂CO → 3 R-NCO + 6 HCl

In this reaction, a significant portion of the mass of the reactants ends up as the byproduct, hydrogen chloride, leading to a lower atom economy. The E-factor for such processes in the fine chemicals and pharmaceutical industries can be quite high, often ranging from 5 to over 100. wikipedia.orgnih.gov

The dioxazolone route , on the other hand, proceeds via the thermal or chemically induced decomposition of the dioxazolone to the isocyanate and carbon dioxide:

R-dioxazolone → R-NCO + CO₂

Synthesis from o-chlorotrifluoromethyl benzene (B151609) intermediates

One documented pathway to synthesize a related compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, utilizes o-chlorotrifluoromethyl benzene (also known as 2-chlorobenzotrifluoride) as the starting material in a three-step process. google.comchemicalbook.com

Nitration: The initial step involves the nitration of o-chlorotrifluoromethyl benzene. This is achieved by reacting it with a mixture of acetic anhydride and concentrated nitric acid to yield 4-nitro-2-trifluoromethyl chlorobenzene. google.com Using an acetic anhydride/concentrated nitric acid system allows the reaction to proceed at a lower temperature, which reduces the risk and minimizes the formation of multi-nitration impurities compared to traditional mixed acid (nitric acid/sulfuric acid) systems. google.com The dropping temperature for the concentrated nitric acid is typically maintained between 10-15 °C. google.com

Reduction: The resulting 4-nitro-2-trifluoromethyl chlorobenzene is then reduced to form 4-chloro-3-trifluoromethyl aniline. google.com A common method for this reduction employs a system of activated carbon, iron(III) chloride hexahydrate (FeCl₃·6H₂O), and hydrazine hydrate. google.com This approach is noted for avoiding the generation of large amounts of iron mud waste, thereby reducing environmental impact compared to traditional iron powder reduction processes. google.com

Isocyanate Formation: The final step is the conversion of 4-chloro-3-trifluoromethyl aniline to the isocyanate. This is accomplished by reacting the aniline with triphosgene in the presence of a catalyst. google.comchemicalbook.com The molar ratio of triphosgene to the aniline intermediate is carefully controlled. google.com

Factors Influencing Reaction Efficiency and Selectivity

Impact of Substituents on Phenyl Ring Electrophilicity

The reactivity of isocyanates is significantly influenced by the electronic nature of substituents on the aromatic ring. rsc.org

Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing substituent. openstax.org Such groups enhance the electrophilicity of the carbon atom within the isocyanate (-N=C=O) group. rsc.orgnih.gov This increased positive charge on the carbon makes it more susceptible to nucleophilic attack, thereby increasing the isocyanate's reactivity. rsc.orgnih.gov

Electron-Donating Groups: Conversely, electron-donating groups on the phenyl ring decrease the electrophilicity of the isocyanate carbon, which in turn lowers its reactivity. rsc.org

This principle is fundamental to understanding the chemical behavior of 4-(trifluoromethyl)phenyl isocyanate, as the -CF₃ group makes it more reactive than non-substituted phenyl isocyanate.

Role of Catalysts and Solvents in Reaction Yields

The selection of appropriate catalysts and solvents is critical for maximizing reaction yields and ensuring selectivity.

Catalysts: In the final step of converting the aniline to the isocyanate using triphosgene, catalysts are employed to facilitate the reaction. google.com Commonly used catalysts include dimethylformamide (DMF), pyridine, or 4-dimethylaminopyridine (DMAP). google.com Triethylamine is also used in this conversion step. chemicalbook.com These catalysts, typically basic in nature, can help to neutralize the HCl generated during the reaction.

Solvents: The polarity of the solvent can significantly affect reaction rates. researchgate.net Dichloromethane (B109758) (DCM) is a frequently used solvent for the reaction of anilines with triphosgene. chemicalbook.comrsc.org Studies on other isocyanate reactions have shown that reactivity can increase with solvent polarity, following an order such as Xylene < 1,4-Dioxane < Cyclohexanone. researchgate.net The choice of solvent is therefore a key parameter for optimizing the reaction environment.

| Component | Example(s) | Role in Synthesis | Reference |

|---|---|---|---|

| Catalyst | DMF, Pyridine, DMAP, Triethylamine | Facilitates the conversion of aniline to isocyanate, often by neutralizing byproducts. | google.comchemicalbook.com |

| Solvent | Dichloromethane (DCM) | Provides a medium for the reaction; its polarity can influence reaction kinetics. | chemicalbook.comresearchgate.net |

Temperature and Pressure Effects on Isocyanate Formation

Controlling temperature and pressure is essential for directing the reaction toward the desired product and minimizing the formation of impurities.

Temperature: Temperature control is vital throughout the synthesis. During the initial nitration of the benzene intermediate, a low temperature of 10-15 °C is maintained to prevent over-nitration. google.com In the final phosgenation step to create the isocyanate, the reaction may be initiated at a low temperature (e.g., -35 °C) and then allowed to warm slowly to room temperature. rsc.org In subsequent reactions involving isocyanates, such as polyurethane formation, elevated temperatures can dramatically increase side reactions, like the creation of allophanate linkages. researchgate.net This underscores the general principle that precise temperature management is key to achieving high yields and purity. researchgate.net

Pressure: While specific pressure conditions for the reaction itself are not extensively detailed, pressure plays a critical role in the purification of the final product. This compound is often purified by distillation under reduced pressure (vacuum distillation). sigmaaldrich.com This technique allows the compound to be distilled at a lower temperature than its atmospheric boiling point, preventing thermal degradation.

Purification and Isolation Techniques in Academic Research

After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts.

Chromatographic Purification Strategies

In an academic research setting, where high purity is often required, column chromatography is a standard purification technique for organic compounds. rsc.org While industrial-scale purification may rely more on distillation, chromatography offers excellent separation capabilities for laboratory-scale work.

The basic principle involves:

Stationary Phase: A solid adsorbent, typically silica gel, is packed into a column.

Mobile Phase: The crude product is loaded onto the column, and a solvent or mixture of solvents (the eluent) is passed through it.

Separation: Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. The desired this compound can be collected as a pure fraction, and the solvent is subsequently removed by evaporation.

This method is highly effective for isolating the target molecule from impurities with different polarities. rsc.org

Reactivity and Mechanistic Studies of 4 Trifluoromethyl Phenyl Isocyanate

Nucleophilic Addition Reactions

The isocyanate group (-N=C=O) is characterized by an electrophilic carbon atom, making it highly susceptible to attack by nucleophiles. 4-(Trifluoromethyl)phenyl isocyanate is no exception, readily undergoing nucleophilic addition reactions with a variety of compounds containing active hydrogen atoms, such as amines, alcohols, and thiols. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the isocyanate carbon, influencing its reactivity.

The reaction between an isocyanate and a primary or secondary amine is a facile and common method for the synthesis of substituted ureas. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. This addition forms an unstable intermediate that quickly rearranges to the stable urea (B33335) product. This method is highly efficient, often proceeding at room temperature without the need for a catalyst.

This compound is frequently used in the synthesis of N,N'-diaryl ureas, a structural motif present in many biologically active compounds. The reaction involves the direct addition of an aromatic amine to the isocyanate. For example, novel analogues of the anticancer drug sorafenib have been synthesized by coupling various aryl amines with aryl isocyanates, including this compound. These reactions are typically carried out in a suitable solvent like acetone or dichloromethane (B109758) at room temperature, affording the desired diaryl urea derivatives in good yield and purity.

Table 1: Synthesis of Diaryl Urea Derivatives from this compound This table is interactive. Users can sort and filter the data.

| Amine Reactant | Isocyanate Reactant | Product | Solvent | Conditions |

| 4-Aminophenol derivative | This compound | N-(4-hydroxyphenyl)-N'-(4-(trifluoromethyl)phenyl)urea | Dichloromethane | Room Temperature |

| 3-Amino-isoxazole derivative | This compound | Diaryl urea with isoxazole moiety | Dichloromethane | Room Temperature |

| p-Aminophenol | 3-(Trifluoromethyl)phenyl isocyanate | Diarylurea with quinoxalindione moiety | DMSO | Room Temperature, overnight |

In reactions with molecules containing multiple nucleophilic groups (polyfunctional amines), such as amino alcohols or diamines, isocyanates exhibit significant chemoselectivity. The outcome of the reaction is generally governed by the relative nucleophilicity of the functional groups present. Amines are stronger nucleophiles than alcohols or thiols, leading to the preferential formation of ureas.

Research indicates that the reaction of an isocyanate with an amine is significantly faster than its reaction with an alcohol. This allows for the selective acylation of an amino group in the presence of a hydroxyl group under neutral conditions. For instance, when a polyfunctional amine containing both primary and secondary amino groups is used, the reaction can be highly chemoselective for the most nucleophilic (typically the primary) amine. This principle is crucial in synthetic chemistry for achieving desired products without the need for protecting groups. Studies involving amino acids also demonstrate that the reaction occurs at the amino group rather than the carboxylic acid functionality.

Alcohols react with isocyanates in a nucleophilic addition reaction to form carbamates, also known as urethanes. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the isocyanate. While this reaction can proceed without a catalyst, it is often slower than the corresponding reaction with amines and may be accelerated by tertiary amines or certain metal salts. The resulting carbamates are stable compounds with wide applications, from polymers to pharmaceuticals.

The reaction of this compound with alcohols to form carbamates has found a significant application in analytical chemistry, particularly in mass spectrometry. Alcohols can be challenging to analyze directly using ambient ionization techniques like Direct Analysis in Real Time (DART) mass spectrometry, often resulting in complex spectra and low sensitivity.

Converting alcohols into their corresponding carbamate (B1207046) derivatives using an activated phenyl isocyanate, such as 2-nitro-4-(trifluoromethyl)phenyl isocyanate, dramatically improves their analytical detection. This derivatization simplifies the mass spectrum, typically yielding a single, high-intensity peak corresponding to the protonated molecule. americanlaboratory.comamericanlaboratory.com This method has been shown to increase the analytical detection sensitivity by as much as 20-fold. americanlaboratory.comamericanlaboratory.com The electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring activate the isocyanate, making the derivatization reaction fast and quantitative, sometimes occurring almost instantaneously upon mixing the reagents. americanlaboratory.com

Table 2: Impact of Derivatization on Alcohol Analysis by DART-MS This table is interactive. Users can sort and filter the data.

| Analytical Parameter | Before Derivatization (Alcohol) | After Derivatization (Carbamate) | Reference |

| Mass Spectrum | Complex, multiple peaks | Simplified, single major peak | americanlaboratory.comamericanlaboratory.com |

| Detection Sensitivity | Low | Increased up to 20-fold | americanlaboratory.comamericanlaboratory.com |

| Reaction Time (with activated isocyanate) | N/A | Nearly instantaneous | americanlaboratory.com |

| Analyte Ion Signal | Diffuse | Concentrated in fewer channels | americanlaboratory.com |

This compound can participate in reactions to form heterocyclic structures. One notable example is the rhodium(II)-catalyzed denitrogenative transannulation of 1-sulfonyl-1,2,3-triazoles with isocyanates. nih.gov In this reaction, the triazole loses nitrogen gas to form a highly reactive rhodium-azavinyl carbene intermediate. This intermediate then undergoes a formal [3+2] cycloaddition with the isocyanate, where the N=C bond of the isocyanate participates, resulting in the formation of a substituted imidazolone. nih.gov This method provides an efficient pathway for constructing the core of various imidazolone derivatives from readily available starting materials. nih.gov

Additionally, the isocyanate moiety can be incorporated into heterocyclic rings through intramolecular cyclization pathways. For instance, N-substituted ureas derived from the reaction of isocyanates with certain amino acids can be cyclized under acidic conditions to form hydantoins (imidazolidine-2,4-diones), demonstrating the versatility of isocyanates in heterocyclic synthesis. nih.gov

Reactions with Imidazolines and Related Heterocycles

Formation of Adducts and Thermally Induced Cleavage

The reactivity of the isocyanate group in this compound allows for the formation of various adducts, most notably with alcohols to form urethanes (carbamates). This reaction is typically reversible upon heating. The thermal decomposition of a urethane (B1682113) adduct regenerates the isocyanate and the alcohol, a process that is fundamental to the concept of "blocked isocyanates." reading.ac.uk The stability of the urethane bond and the temperature at which this cleavage, or "deblocking," occurs are influenced by the electronic properties of both the isocyanate and the alcohol. The strongly electron-withdrawing trifluoromethyl group on the phenyl ring of this compound increases the electrophilicity of the isocyanate carbon, which can affect the stability of the resulting urethane adduct.

While specific studies detailing the deblocking temperatures of adducts derived from this compound are not abundant in the readily available literature, the general principle holds that adducts formed from aromatic isocyanates tend to deblock at lower temperatures than those from aliphatic isocyanates due to electronic effects. nih.gov The thermal degradation of polyurethane foams based on diphenylmethane diisocyanate (MDI), a related aromatic isocyanate, has been shown to release phenyl isocyanate, demonstrating the cleavage of urethane linkages at elevated temperatures. mdpi.com

The general mechanism for the thermal cleavage of a urethane adduct is believed to proceed through a retro-addition pathway, as depicted in the following reaction scheme:

Scheme 1: General Mechanism of Thermally Induced Cleavage of a Urethane Adduct

In this representation, R would be the 4-(trifluoromethyl)phenyl group.

This reversible nature is crucial for applications where the isocyanate needs to be released in a controlled manner, for example, in coatings and adhesives that cure upon heating.

Cycloaddition Reactions

This compound participates in various cycloaddition reactions, leveraging the reactivity of its N=C=O cumulative double bond system. These reactions are of significant academic and synthetic interest as they provide routes to a variety of heterocyclic compounds.

[2+3] Cycloadditions with Epoxides for Oxazolidinone Synthesis

The [2+3] cycloaddition reaction between isocyanates and epoxides is a well-established and atom-economical method for the synthesis of oxazolidinones, a class of heterocyclic compounds with important applications in medicinal chemistry. organic-chemistry.orgionike.com This reaction can be catalyzed by a variety of catalysts, including Lewis acids and bifunctional organocatalysts.

Recent research has demonstrated the utility of tetraarylphosphonium salts (TAPS) as effective bifunctional organocatalysts for this transformation. These catalysts are particularly advantageous for reactions involving electron-deficient aryl isocyanates, such as this compound. The trifluoromethyl group, being strongly electron-withdrawing, enhances the reactivity of the isocyanate in this cycloaddition.

A study by Toda et al. investigated the TAPS-catalyzed [3+2] coupling of various isocyanates with epoxides. The reaction of this compound with (phenoxymethyl)oxirane in the presence of tetraphenylphosphonium bromide (TPPB) as a catalyst afforded the corresponding oxazolidinone in high yield. The reaction conditions and yield for this specific transformation are detailed in the table below.

Table 1: Synthesis of 3-(4-(Trifluoromethyl)phenyl)-5-(phenoxymethyl)oxazolidin-2-one

| Isocyanate | Epoxide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | (Phenoxymethyl)oxirane | TPPB (5) | Toluene (B28343) | 100 | 24 | 91 |

Data sourced from Toda, Y., et al. (2017). organic-chemistry.org

The proposed mechanism for the TAPS-catalyzed cycloaddition involves the activation of the epoxide by the catalyst, followed by nucleophilic attack of the isocyanate. This process highlights the efficiency of organocatalysis in facilitating the synthesis of complex heterocyclic structures from readily available starting materials.

Other Cycloaddition Pathways and Their Academic Significance

Beyond the [2+3] cycloaddition with epoxides, isocyanates are known to participate in other cycloaddition reactions, most notably the Diels-Alder, or [4+2], cycloaddition. researchgate.netkhanacademy.org In these reactions, the C=N bond of the isocyanate can act as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring. The reactivity of the isocyanate as a dienophile is enhanced by the presence of electron-withdrawing substituents on the aryl ring. youtube.com Consequently, this compound is expected to be a reactive dienophile in Diels-Alder reactions.

The academic significance of these cycloaddition pathways lies in their ability to provide rapid access to complex nitrogen-containing heterocycles. These structures are of interest in medicinal chemistry and materials science. While specific examples of this compound participating in these "other" cycloaddition pathways are not extensively detailed in readily accessible literature, the general reactivity patterns of aryl isocyanates suggest its potential in this area. The development of new catalytic systems to control the regio- and stereoselectivity of these reactions remains an active area of research.

Polymerization Chemistry

The isocyanate functionality of this compound also allows it to be used as a monomer in polymerization reactions, leading to the formation of polyurethanes and polyisocyanates.

Incorporation into Poly(phenyl isocyanate)s and Helicity Control

Poly(phenyl isocyanate)s are a class of polymers known for their rigid, helical conformations. rsc.orgnih.gov The helicity of these polymers can be controlled by the use of chiral initiators or by the incorporation of chiral comonomers. The introduction of a substituent on the phenyl ring can significantly influence the properties of the resulting polymer, including its solubility, thermal stability, and chiroptical properties.

While specific studies on the polymerization of this compound and the helicity of the resulting polymer are not widely reported, it can be inferred that the trifluoromethyl group would have a notable impact. The strong dipole moment and steric bulk of the CF3 group would likely affect the conformational preferences of the polymer backbone, potentially influencing the stability and pitch of the helical structure.

The control of macromolecular helicity in poly(phenyl isocyanate)s is a topic of significant academic interest, with potential applications in chiral separations, asymmetric catalysis, and the development of novel materials with unique optical properties. nih.gov The synthesis and characterization of poly(this compound) would be a valuable contribution to this field, providing insight into the effects of strong electron-withdrawing groups on the helical structure and properties of this class of polymers.

Ring-Opening Polymerization Initiated by Isocyanate Derivatives

Ring-opening polymerization (ROP) is a versatile method for the synthesis of a wide range of polymers, including polyesters, polyamides, and polyethers. reading.ac.ukresearchgate.net The initiation of ROP can be achieved using a variety of species, including alcohols, amines, and organometallic compounds.

While isocyanates themselves are not typically used as direct initiators for ROP, their derivatives can be. For instance, the reaction of an isocyanate with a hydroxyl-containing molecule can generate a urethane, which, if it possesses a suitable functional group, could then act as an initiator for ROP. For example, a molecule containing both a urethane linkage derived from this compound and a primary alcohol could potentially initiate the ROP of cyclic esters like caprolactone or lactide. nih.govnih.gov

The academic significance of such an approach would be the ability to synthesize block copolymers or polymers with specific end-groups. The 4-(trifluoromethyl)phenyl urethane moiety would be incorporated at the terminus of the polymer chain, thereby modifying its properties. This strategy could be employed to tune the hydrophobicity, thermal stability, or self-assembly behavior of the resulting polymer. However, specific examples of derivatives of this compound being used in this capacity are not prevalent in the current literature, representing a potential area for future research.

Influence of Trifluoromethyl Group on Reaction Kinetics and Thermodynamics

The presence of a trifluoromethyl (-CF3) group on the phenyl ring of an isocyanate has a profound impact on the molecule's reactivity. This influence is primarily governed by the distinct electronic properties of the -CF3 group, with secondary considerations related to its size. Understanding these factors is crucial for predicting reaction outcomes and designing synthetic pathways involving this compound. The primary mode of reaction for isocyanates is the nucleophilic attack on the electrophilic carbon atom of the isocyanate moiety (-N=C=O). The rate and thermodynamics of this attack are heavily modulated by substituents on the aromatic ring.

Electronic Effects of the -CF3 Group on Isocyanate Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in physical organic chemistry. Its effect on the reactivity of the isocyanate group is significant and can be understood through its strong negative inductive effect (-I).

The three highly electronegative fluorine atoms inductively pull electron density away from the phenyl ring. This withdrawal of electron density is transmitted through the aromatic system to the isocyanate functional group. As a result, the partial positive charge (δ+) on the central carbon atom of the isocyanate group is intensified, making it substantially more electrophilic. This enhanced electrophilicity leads to a significant acceleration in the rate of reaction with nucleophiles, such as alcohols, amines, or water. nasa.gov

The electronic influence of a substituent can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. The substituent's effect is captured by the Hammett constant (sigma, σ). For a substituent in the para position, this is denoted as σp. Electron-withdrawing groups have positive σp values, while electron-donating groups have negative values.

The para-trifluoromethyl group has a Hammett constant (σp) of +0.54, indicating its strong electron-withdrawing character. This value is comparable to that of a nitro group (σp = +0.78) and significantly higher than that of halogens like chlorine (σp = +0.23).

The direct consequence of this strong electron withdrawal is an increase in the rate constant (k) for reactions involving nucleophilic attack. Studies on the reaction of various para-substituted phenyl isocyanates with alcohols, such as n-butanol, demonstrate this trend clearly. Electron-withdrawing groups increase the reaction rate, while electron-donating groups decrease it.

| Para-Substituent (X) in X-C₆H₄NCO | Hammett Constant (σp) | Relative Rate Constant (k_rel) vs. Phenyl Isocyanate |

|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | ~0.5 |

| -CH₃ (Methyl) | -0.17 | ~0.7 |

| -H (Hydrogen) | 0.00 | 1.0 |

| -Cl (Chloro) | +0.23 | ~2.1 |

| -CF₃ (Trifluoromethyl) | +0.54 | >10 (estimated) |

Note: The relative rate constants are illustrative, based on established Hammett correlations. The estimated value for the -CF₃ group reflects the strong accelerating effect predicted by its high σp value.

Thermodynamically, the powerful electron-withdrawing nature of the -CF3 group also stabilizes the transition state of the nucleophilic addition. By delocalizing the developing negative charge on the nitrogen atom of the isocyanate in the transition state, the activation energy of the reaction is lowered, contributing to the observed increase in reaction rate.

Steric Hindrance Considerations in Reaction Pathways

In the case of this compound, the -CF3 group is located in the para position, which is remote from the isocyanate reaction center. Consequently, it does not exert any direct steric hindrance on the approaching nucleophile. The pathway for a nucleophile to attack the electrophilic carbon of the -NCO group is spatially unobstructed by the para-substituent.

The steric bulk of substituents can be quantified using Taft steric parameters (Es). These values are derived from the rates of acid-catalyzed hydrolysis of esters. More negative Es values indicate greater steric bulk. A comparison of the Es value for the trifluoromethyl group with other common substituents provides context for its size.

| Substituent | Taft Steric Parameter (Es) | Relative Steric Bulk |

|---|---|---|

| -H (Hydrogen) | +1.24 | Very Low |

| -CH₃ (Methyl) | 0.00 | Reference |

| -CF₃ (Trifluoromethyl) | -1.16 | Moderate |

| -C(CH₃)₃ (tert-Butyl) | -1.54 | High |

The data shows that the trifluoromethyl group possesses a moderate level of steric bulk, greater than a methyl group but less than a tert-butyl group. However, because this bulk is positioned far from the reaction site in the para isomer, its influence on the kinetics of the isocyanate reaction is considered negligible. The reaction pathway is not impeded, and the rate is almost entirely dictated by the electronic effects discussed previously. Steric considerations would become significantly more important if the -CF3 group were in the ortho position, where it would flank the isocyanate group and could directly hinder the approach of a nucleophile.

Advanced Analytical Techniques and Characterization in Research

Spectroscopic Characterization of 4-(Trifluoromethyl)phenyl Isocyanate and its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. In this compound, the most prominent feature in the IR spectrum is the strong, sharp absorption band associated with the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in the region of 2280-2240 cm⁻¹. chemicalbook.com

The trifluoromethyl (-CF₃) group also exhibits characteristic absorptions. A very strong and broad band corresponding to the C-CF₃ stretching mode is typically observed around 1330 cm⁻¹. The C-F stretching vibrations also contribute to the spectrum in the fingerprint region.

The presence of the aromatic ring is confirmed by several other absorptions. The aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern of the benzene (B151609) ring.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 | Strong, Sharp |

| Trifluoromethyl (-CF₃) | C-CF₃ Stretch | ~1330 | Strong, Broad |

| Aromatic Ring | C-H Stretch | ~3100-3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | ~1600, 1500 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms in this compound.

¹H NMR: The proton NMR spectrum of this compound is characteristic of a 1,4-disubstituted (para) benzene ring. It typically displays two sets of doublets in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the electron-withdrawing trifluoromethyl group are expected to be deshielded and appear at a higher chemical shift compared to the protons ortho to the isocyanate group. The coupling constant between these adjacent protons is typically in the range of 8-9 Hz.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon environments in the molecule. The carbon of the isocyanate group is expected to have a chemical shift in the range of δ 120-135 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the trifluoromethyl group appearing as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a large C-F coupling constant. Based on data from similar compounds, the chemical shifts for the aromatic carbons can be estimated. For instance, in methyl 4-(trifluoromethyl)benzoate, the carbon attached to the CF₃ group appears at approximately δ 134.5 ppm with a coupling constant of about 33 Hz, while the CF₃ carbon itself is observed around δ 123.8 ppm with a much larger coupling constant of roughly 271 Hz. rsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet powerful tool for characterizing trifluoromethyl-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp peak, as all three fluorine atoms in the -CF₃ group are chemically equivalent. The chemical shift of this peak is typically around -63 ppm relative to CFCl₃. rsc.org

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H (Aromatic) | ~7.2-7.7 | Two Doublets | ³JHH ≈ 8-9 |

| ¹³C (N=C=O) | ~125-135 | Singlet | - |

| ¹³C (Aromatic) | ~120-140 | Multiple Signals (some with C-F coupling) | Variable |

| ¹³C (-CF₃) | ~124 | Quartet | ¹JCF ≈ 270 |

| ¹⁹F (-CF₃) | ~ -63 | Singlet | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in this compound acts as a chromophore, giving rise to characteristic absorptions in the UV region. Two main types of electronic transitions are expected: π → π* and n → π*.

The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity. For benzene derivatives, these transitions often result in a strong absorption band around 205 nm and a less intense, fine-structured band in the 255-275 nm range. The n → π* transitions, involving the promotion of non-bonding electrons (from the oxygen and nitrogen atoms of the isocyanate group) to antibonding π* orbitals, are generally weaker in intensity and may be observed as a shoulder on the main absorption bands. The presence of the trifluoromethyl and isocyanate substituents on the benzene ring can cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene.

Mass Spectrometry (MS) in Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 187.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for isocyanates involve the loss of the isocyanate group or parts of it. A key fragmentation would be the loss of a CO molecule, leading to a radical cation at m/z 159. Further fragmentation of the trifluoromethylphenyl moiety can also occur. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental formula. In a research setting, MS is also invaluable for monitoring the progress of reactions involving this compound by tracking the disappearance of the reactant and the appearance of product peaks.

| m/z | Proposed Fragment |

|---|---|

| 187 | [C₈H₄F₃NO]⁺˙ (Molecular Ion) |

| 159 | [M - CO]⁺˙ |

| 145 | [C₇H₄F₃]⁺ |

Computational Chemistry and Theoretical Studies

In addition to experimental techniques, computational chemistry provides a theoretical framework for understanding the properties and reactivity of this compound at the molecular level.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. ajchem-a.com DFT calculations can provide valuable insights into the geometry, vibrational frequencies, and electronic properties of this compound.

By performing geometry optimization, the most stable three-dimensional structure of the molecule can be predicted, including bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data if available.

DFT calculations also allow for the determination of molecular orbital energies, in particular the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of the HOMO and LUMO can reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of absorption bands. ajchem-a.com

| Compound Name |

|---|

| This compound |

| Methyl 4-(trifluoromethyl)benzoate |

| Benzene |

Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the behavior of materials as a function of temperature. For this compound and its derivatives, techniques like DSC and TG-MS provide critical data on polymerization and thermal stability.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.deresearchgate.net DSC is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). ucd.ie

When this compound is used as a monomer in polymerization reactions, DSC can be employed to:

Monitor the reaction: The polymerization process is typically an exothermic event, which can be observed as a distinct peak in the DSC thermogram. The area under this peak is proportional to the enthalpy of polymerization.

Characterize the resulting polymer: After polymerization, the resulting polymer can be analyzed by DSC to determine its key thermal properties, such as its glass transition temperature (Tg), which provides information about the polymer's amorphous regions and its operational temperature range.

| Thermal Event | Temperature (°C) (Illustrative) | Heat Flow | Description |

| Polymerization | 120 - 150 | Exothermic | Curing or polymerization of the monomer |

| Glass Transition (Tg) | 185 | Endothermic (shift in baseline) | Transition of the resulting polymer from a rigid to a rubbery state |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. When coupled with Mass Spectrometry (MS), the resulting TG-MS system can identify the chemical identity of the gaseous products evolved during thermal decomposition. eag.comnih.gov This provides detailed insight into the degradation mechanisms of a material. nih.gov

A TG-MS analysis of a polymer derived from this compound would reveal:

Decomposition Stages: The TGA curve shows the temperatures at which significant mass loss occurs. The derivative of this curve (DTG) indicates the temperatures of the maximum decomposition rates. nih.gov

Evolved Gas Identification: The MS simultaneously analyzes the gases released at each stage of decomposition. For a polymer containing trifluoromethylphenyl and isocyanate-derived linkages (like urethane (B1682113) or urea), expected fragments would include carbon dioxide (m/z = 44), fragments from the trifluoromethylphenyl group, and potentially hydrogen fluoride (B91410) (m/z = 20) at higher temperatures. mdpi.com This information is crucial for assessing the thermal stability and decomposition pathways of materials synthesized from this compound.

| Temperature Range (°C) (Hypothetical) | Mass Loss (%) (Hypothetical) | Major Evolved Species (m/z) (Hypothetical) |

| 250 - 350 | 15% | CO₂ (44), Isocyanate fragments |

| 350 - 500 | 45% | Trifluoromethylphenyl fragments (e.g., C₇H₄F₃, 145) |

| > 500 | 20% | HF (20), Smaller organic fragments |

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Key Intermediate in Drug Synthesis

The trifluoromethylphenyl isocyanate scaffold is a cornerstone in the development of targeted therapies, most notably in the field of oncology. The isocyanate functional group provides a direct route to form the critical urea (B33335) bond found in numerous kinase inhibitors.

The most prominent application of a trifluoromethylphenyl isocyanate derivative is in the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy. It is important to note that the specific reagent used for Sorafenib is 4-chloro-3-(trifluoromethyl)phenyl isocyanate . This compound reacts with the amino group of an intermediate, 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline, to form the characteristic urea linkage of the final drug. google.comgoogle.commdpi.com This reaction is a nucleophilic addition of the aniline's nitrogen atom to the electrophilic carbon of the isocyanate group. nih.gov

The general synthetic scheme involves reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with the appropriate aniline (B41778) precursor in a suitable solvent like dichloromethane (B109758) or toluene (B28343) to yield the diaryl urea product. google.comnih.gov This core reaction has been adapted for the creation of a diverse library of Sorafenib analogs, where modifications are made to the aniline portion or the pyridine (B92270) ring system to explore new structure-activity relationships. nih.govmdpi.com For instance, novel Sorafenib analogs have been synthesized by replacing the central aminophenol structure with moieties like 6-amino-2,4,5-trimethylpyridin-3-ol, which then reacts with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final hybrid compound. nih.gov

Sorafenib and its analogs function as Type II kinase inhibitors, binding to and stabilizing the inactive conformation of their target kinases. nih.gov This mode of action prevents the phosphorylation of downstream proteins involved in cell signaling pathways that drive tumor growth and angiogenesis. google.com The primary targets for Sorafenib include Raf-1, B-Raf, and vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3), as well as platelet-derived growth factor receptor (PDGFR). google.comnih.gov The development of analogs aims to improve potency against these known targets or to broaden the inhibitory profile to overcome drug resistance. By modifying the core structure, researchers have created derivatives that exhibit potent inhibitory activity against various kinases crucial for cancer progression. rsc.org

| Compound | Target Kinase | Inhibitory Activity/Note | Source |

|---|---|---|---|

| Sorafenib | VEGFR-2 | ~95% inhibition at 1 µM | nih.gov |

| Sorafenib | Raf-1, B-Raf, B-Raf(V600E) | Potent inhibitor | nih.gov |

| Compound 4 (Sorafenib-aminopyridinol hybrid) | VEGFR-2 | ~32% inhibition at 1 µM | nih.gov |

| Compound 8f (Triazole-containing analog) | General Antiproliferative | Less cytotoxic to normal HEK293T cells (IC50 = 5.32 µM) | mdpi.com |

The synthesis of Sorafenib analogs using 4-chloro-3-(trifluoromethyl)phenyl isocyanate has led to the discovery of novel agents with significant antiproliferative activity against various cancer cell lines. nih.gov Researchers have designed and synthesized series of analogs by modifying Sorafenib's structure to enhance efficacy. For example, a series of compounds where the pyridine ring of Sorafenib was replaced with a 5-chloro-pyrimidine moiety demonstrated potent cytotoxicity against the HepG2 human liver cancer cell line. nih.gov In another study, analogs were developed that showed good inhibitory effects on human cervical cancer (HeLa) and human lung cancer (H1975, A549) cells. rsc.org These studies underscore the value of the trifluoromethylphenyl urea scaffold as a pharmacophore for developing new anticancer drugs. nih.govresearchgate.net

| Compound | Cancer Cell Line | IC50 (µmol L⁻¹) | Source |

|---|---|---|---|

| Analog 3d | Hela (Cervical Cancer) | 0.56 ± 0.04 | rsc.org |

| Analog 3t | H1975 (Lung Cancer) | 2.34 ± 0.07 | rsc.org |

| Analog 3v | A549 (Lung Cancer) | 1.35 ± 0.03 | rsc.org |

| Analog 4b | HepG2 (Liver Cancer) | Demonstrated higher cytotoxicity than Sorafenib | nih.gov |

| Analog 4c | HepG2 (Liver Cancer) | Showed cytotoxicity comparable to Sorafenib | nih.gov |

Beyond oncology, 4-(trifluoromethyl)phenyl isocyanate is a building block for other classes of pharmaceutical agents. Its derivatives have been explored for a range of therapeutic applications. For example, it has been used in the synthesis of N-(4-Trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide, a compound that has demonstrated high analgesic activity in preclinical models. mdpi.com The synthesis involves the reaction of the isocyanate with a benzothiazine precursor. This highlights the versatility of the isocyanate in creating compounds that interact with biological targets outside of the kinase family.

An interesting application of this compound is in the creation of chemosensors for detecting anions. sigmaaldrich.comsigmaaldrich.com The isocyanate is used to synthesize urea or thiourea-based molecules that incorporate a fluorophore, such as a naphthalimide or pyrene (B120774) unit. sigmaaldrich.comsigmaaldrich.com The urea NH protons can form hydrogen bonds with anions like fluoride (B91410) (F⁻) or cyanide (CN⁻). nih.govsci-hub.se This binding event alters the electronic properties of the sensor molecule, leading to a detectable change in its fluorescence or color. sci-hub.se For instance, this compound has been used to synthesize 1,8-naphthalimide-based colorimetric and fluorescent sensors and amidourea-based sensors for anions. sigmaaldrich.comsigmaaldrich.com This technology is valuable for environmental monitoring and biological research. researchgate.net

Synthesis of Sorafenib and its Analogs

Exploration of Biological Activities of Derivatives

The incorporation of the 4-(trifluoromethyl)phenyl moiety into various molecular scaffolds has yielded derivatives with a wide spectrum of biological activities. The trifluoromethyl group is known to increase lipophilicity and resistance to metabolic degradation, often enhancing the potency and bioavailability of a parent compound. Research into derivatives has uncovered potential applications in treating a variety of conditions.

| Compound Class | Specific Derivative Example | Observed Biological Activity | Source |

|---|---|---|---|

| Benzothiazines | N-(4-Trifluoromethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide | Analgesic | mdpi.com |

| Thioxanthones | Trifluoromethyl thioxanthone analogues | Anticancer, Antioxidant, COX-2 Inhibition | mdpi.com |

| Pyrimidines | Trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety | Antifungal, Insecticidal, Anticancer | nih.gov |

| 4-Hydroxycoumarins | Warfarin analogues | Anticoagulant (Vitamin K epoxide reductase inhibition) | nih.gov |

| 4-Aminoquinolines | 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Antiproliferative (against MCF-7 breast cancer) | nih.gov |

Studies have shown that trifluoromethyl thioxanthene (B1196266) derivatives exhibit promising antioxidant, anti-amylase, pancreatic lipase (B570770) inhibition, and anticancer activities. mdpi.com Similarly, novel trifluoromethyl pyrimidine derivatives have been synthesized and found to possess antifungal, insecticidal, and anticancer properties. nih.gov The versatility of the 4-(trifluoromethyl)phenyl group is further demonstrated in its inclusion in 4-hydroxycoumarin (B602359) derivatives, which are known for their anticoagulant effects, and in 4-aminoquinoline (B48711) structures, which show potent antiproliferative activity. nih.govnih.gov This broad range of biological activities confirms that derivatives of this compound are valuable leads for the development of new therapeutic agents across multiple disease areas.

Anticancer Potential of Urea Derivatives

Urea-based structures are recognized as excellent pharmacophores because they possess both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like protein kinases. nih.gov The reaction of this compound with various amines yields a library of N-aryl urea derivatives, many of which have demonstrated significant anticancer activity.

Research has shown that these derivatives can act as potent inhibitors of key signaling pathways involved in tumor growth and proliferation. For instance, a series of novel urea derivatives containing a trifluoromethylphenyl group were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. nih.govnih.gov The inclusion of the electron-withdrawing trifluoromethyl group on the benzene (B151609) ring was found to increase antiproliferative activity. nih.gov

One study identified compounds with potent inhibitory activity against Kinase insert Domain-containing Receptor (KDR), a validated target in anticancer drug discovery. nih.govresearchgate.net The compound 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea emerged as a particularly potent inhibitor against KDR, serving as a promising starting point for further development. nih.gov Similarly, other research has focused on pyrimidine derivatives containing a urea moiety with a trifluoromethyl group, which showed significant anti-proliferative activity against human gastric carcinoma cells (MGC-803). bohrium.com The trifluoromethylphenyl ring in these structures often buries itself into a hydrophobic pocket of the target kinase, contributing to the molecule's inhibitory power. frontiersin.org

| Compound Derivative Class | Target Cancer Cell Line | Reported Activity (IC50) | Target Protein/Kinase |

|---|---|---|---|

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea | MCF7, PC3 | < 3 µM | Not specified |

| Pyrimidine derivative containing urea moiety | MGC-803 (gastric carcinoma) | 2.51 ± 0.17 µM | EGFR |

| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-amino-pyridin-3-yl)urea | Not specified | 0.0689 µM | KDR |

| Aryl-urea with trifluoromethyl and sulfonyl groups | PACA2 (pancreatic) | 22.4 µM | SOS1 (in silico) |

| Aryl-urea with trifluoromethyl and sulfonyl groups | HePG2 (liver) | 12.4 µM | SOS1 (in silico) |

Influence of Trifluoromethyl Group on Biological Activity and Stability

The trifluoromethyl (-CF3) group is a key player in medicinal chemistry due to its unique combination of physicochemical properties that can dramatically improve a drug candidate's profile. mdpi.comnih.gov Its incorporation into molecular scaffolds is a well-established strategy for enhancing biological and physicochemical characteristics. mdpi.comnih.gov

The primary attributes of the -CF3 group include:

High Electronegativity: The strong electron-withdrawing nature of the -CF3 group can modulate the acidity (pKa) of nearby functional groups, which can be crucial for binding interactions with target proteins. mdpi.commdpi.com

Increased Lipophilicity: The -CF3 group significantly enhances the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and access biological targets. mdpi.com This property is critical for improving oral bioavailability and penetration of the blood-brain barrier. mdpi.comnih.gov

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.net Replacing a metabolically vulnerable methyl or hydrogen group with a -CF3 group is a common strategy to block metabolic hotspots, thereby increasing the drug's half-life and reducing the required dose. mdpi.comnih.gov

Bioisosterism: The -CF3 group is often used as a bioisostere for other groups like methyl, chloro, and even nitro groups, although its steric and electronic properties are distinct. mdpi.comnih.govacs.org This substitution can lead to improved potency and a better pharmacokinetic profile. nih.govacs.org

These properties collectively mean that introducing a trifluoromethyl group can enhance a molecule's potency, selectivity, and metabolic stability, transforming a promising compound into a viable drug candidate. mdpi.comnih.gov

Molecular Docking Studies for Target Protein Binding

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein. This method is invaluable for understanding the mechanism of action and for guiding the design of more potent inhibitors. For derivatives of this compound, docking studies have provided crucial insights into their binding modes.

In the development of anticancer agents, studies have shown that urea derivatives can bind effectively to the active sites of key protein kinases. For example, a pyrimidine derivative featuring a trifluoromethylphenyl urea moiety was shown through molecular docking to bind well to the active site of the epidermal growth factor receptor (EGFR). bohrium.com Similarly, docking studies were instrumental in optimizing a series of urea derivatives as inhibitors of KDR, confirming their binding mode within the kinase's active site. nih.gov

A molecular docking analysis of 4-Trifluoromethyl Phenyl Thiourea, a related compound, demonstrated strong binding affinities with multiple proteins implicated in breast cancer. researchgate.net The analysis highlighted a binding affinity of -6.0 kcal/mol, stabilized by multiple interactions within the protein's binding pocket. researchgate.net Such studies confirm that the trifluoromethylphenyl portion of the molecule often engages with hydrophobic pockets within the target protein, an interaction that is critical for the compound's inhibitory activity. frontiersin.orgnih.gov

Considerations for Drug Design and Development

The unique characteristics of the trifluoromethyl group necessitate specific considerations during the drug design and development process. Understanding its influence on structure-activity relationships and its modulation of pharmacokinetic and pharmacodynamic properties is essential for harnessing its full potential.

Structure-Activity Relationships (SARs) in Fluorinated Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they reveal how specific structural modifications to a molecule affect its biological activity. mdpi.com For fluorinated compounds, SAR investigations are crucial for determining the optimal placement and context of the fluorine or trifluoromethyl group to maximize efficacy and selectivity. mdpi.com

Extensive SAR studies are typically required to determine the precise location for introducing fluorine to improve biological activity or metabolic stability. mdpi.com For instance, in the development of N-aryl-N'-arylmethylurea anticancer agents, it was observed that the presence of an electron-withdrawing group like -CF3 on the benzene ring led to a significant increase in antiproliferative activity compared to compounds with electron-donating groups like methoxy. nih.gov

However, the effect is not always predictable. In some cases, replacing a trifluoromethyl group can dramatically alter a ligand's function. One study on a glucocorticoid receptor ligand found that replacing the -CF3 group with a larger benzyl (B1604629) group maintained binding potency but converted the molecule from an agonist to an antagonist. nih.govresearchgate.net This highlights that the steric and electronic contributions of the -CF3 group are finely tuned and that its replacement can lead to unexpected changes in the pharmacological profile. researchgate.net

Pharmacokinetic and Pharmacodynamic Modulations by -CF3

The trifluoromethyl group exerts a profound influence on both the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of a molecule. mdpi.comnih.gov

Pharmacokinetic Modulations:

Metabolism: The high strength of the C-F bond makes the -CF3 group exceptionally stable against metabolic enzymes. mdpi.com This is a key advantage in drug design, as it can prevent rapid degradation of the drug in the body, leading to a longer duration of action and improved bioavailability. mdpi.comnih.gov Studies have shown that replacing a methyl group with a trifluoromethyl group not only prevents hydroxylation at that specific position but can also provide a "global" protective effect, reducing metabolism at other sites on the molecule. nih.gov

Pharmacodynamic Modulations:

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the entire molecule. mdpi.com This can enhance the binding affinity for a target receptor or enzyme through more favorable electrostatic or hydrophobic interactions. mdpi.com

Conformation: The presence of a -CF3 group can influence the preferred conformation of a molecule, effectively locking it into a shape that is more favorable for binding to its biological target, thus enhancing potency and selectivity. nih.gov

Environmental and Safety Considerations in Academic Research

Handling and Storage Protocols in Laboratory Settings

Adherence to strict protocols for handling and storage is the first line of defense against accidental exposure and release of 4-(trifluoromethyl)phenyl isocyanate.

The Safety Data Sheet (SDS) is the primary source of information regarding the hazards and safe handling of this compound. Key information from typical SDSs is summarized below. apolloscientific.co.uksigmaaldrich.comnih.gov

Hazard Identification: this compound is classified as a hazardous substance. apolloscientific.co.uksigmaaldrich.comnih.gov The GHS hazard classifications for this compound typically include:

Acute Toxicity, Oral (Category 4) apolloscientific.co.uksigmaaldrich.com

Acute Toxicity, Dermal (Category 4) apolloscientific.co.uksigmaaldrich.com

Acute Toxicity, Inhalation (Category 4) apolloscientific.co.uksigmaaldrich.com

Skin Irritation (Category 2) apolloscientific.co.uksigmaaldrich.com

Serious Eye Irritation (Category 2A) apolloscientific.co.uksigmaaldrich.com

Respiratory Sensitization (Category 1) sigmaaldrich.com

Skin Sensitization (Category 1) sigmaaldrich.com

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system apolloscientific.co.uksigmaaldrich.com

Precautionary Statements and Personal Protective Equipment (PPE): To mitigate these hazards, the following precautions and PPE are recommended:

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. apolloscientific.co.uk Avoid breathing mist, vapors, or spray. apolloscientific.co.uk Do not eat, drink, or smoke when using this product. apolloscientific.co.uk Wash hands thoroughly after handling. apolloscientific.co.uk

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles or a face shield. sigmaaldrich.com

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. apolloscientific.co.uk

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors. sigmaaldrich.com

Interactive Data Table: GHS Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. apolloscientific.co.uk Keep containers tightly sealed to prevent contact with moisture. apolloscientific.co.uk The recommended storage temperature is typically between 2-8°C. lgcstandards.com

Isocyanates as a class are highly reactive electrophiles. lgcstandards.com this compound is incompatible with a variety of common laboratory reagents, and reactions can be vigorous and exothermic. researchgate.net

Water: Reacts with water to form an unstable carbamic acid, which then decomposes to produce 4-(trifluoromethyl)aniline (B29031) and carbon dioxide gas. researchgate.netchemicalbook.com This can cause a dangerous pressure buildup in sealed containers. researchgate.net

Alcohols and Amines: Reacts exothermically with alcohols to form urethanes and with amines to form ureas. lgcstandards.comresearchgate.net Base-catalyzed reactions with alcohols in the absence of a solvent can be explosive. capotchem.cn

Acids and Bases: Strong acids and bases can initiate hazardous polymerization reactions. researchgate.net

Strong Oxidizing Agents: Incompatible with strong oxidizing agents. researchgate.net

Other Nucleophiles: Reacts with a wide range of nucleophiles, including mercaptans and phenols. researchgate.net

Interactive Data Table: Incompatible Materials and Potential Reaction Products

| Incompatible Material | Potential Hazard/Reaction Product |

| Water | Forms 4-(trifluoromethyl)aniline and CO2; pressure buildup. |

| Alcohols | Exothermic reaction to form urethanes. |

| Amines | Exothermic reaction to form ureas. |

| Strong Acids/Bases | Initiates polymerization. |

| Strong Oxidizing Agents | Vigorous, exothermic reactions. |

| Mercaptans, Phenols | Exothermic reactions. |

Waste Management and Decontamination Procedures

Proper waste management and decontamination are crucial to prevent the release of this compound into the environment and to ensure laboratory safety.

In the event of a spill, prompt and appropriate action is required. For minor spills in a laboratory setting, the following procedure is recommended:

Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. nih.gov

Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or sawdust. fishersci.com Do not use materials like cement powder. fishersci.com

Neutralize: Prepare a decontamination solution and apply it to the absorbed spill. Common formulations include:

Formulation 1: A mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make up 100%. fishersci.com